molecular formula C16H23BClFO3 B594096 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256360-19-6

2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B594096
M. Wt: 328.615
InChI Key: VJPPDDVGGRCXTM-UHFFFAOYSA-N
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Description

2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BTFCF) is a boron-based compound that has been studied extensively for its potential applications in various fields, such as medicine, materials science, and analytical chemistry. BTFCF has a unique structure, with a boron atom in the center, surrounded by four oxygen atoms and two fluorine atoms. This compound is also known for its ability to form complexes with other molecules and its high reactivity. BTFCF has been studied for its potential in various scientific research applications, including drug delivery, catalysis, and imaging.

Scientific Research Applications

Organic Synthesis

Boronic esters, such as the one described, play a crucial role in organic synthesis, especially in cross-coupling reactions like Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. For instance, a study on the synthesis of allylboration reagents demonstrates the versatility of boronic esters for preparing homoallylic alcohols and amines, showcasing their importance in synthetic organic chemistry (Ramachandran & Gagare, 2010).

Material Science

In material science, boronic esters are utilized in the synthesis of polymers and nanomaterials. A study highlighted the synthesis of deeply colored polymers containing isoDPP units, where boronic esters served as key intermediates. These polymers exhibit unique properties, such as solubility in common organic solvents and potential applications in optoelectronics and photovoltaics (Welterlich, Charov, & Tieke, 2012).

Biological Studies

Boronic esters are also explored for biological applications, including the development of fluorescence probes and drug discovery. For example, boronate-based fluorescence probes have been synthesized for the detection of hydrogen peroxide, a critical molecule in biological systems. These probes enable the study of oxidative stress and cellular signaling (Lampard et al., 2018). Furthermore, novel boron-containing stilbene derivatives have been synthesized and shown to possess lipogenesis inhibitory effects, indicating potential applications in therapeutic interventions for lipid disorders (Das, Zhao, Tang, & Yang, 2011).

properties

IUPAC Name

2-(5-butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BClFO3/c1-6-7-8-20-14-9-11(13(19)10-12(14)18)17-21-15(2,3)16(4,5)22-17/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPDDVGGRCXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682337
Record name 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1256360-19-6
Record name 1,3,2-Dioxaborolane, 2-(5-butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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